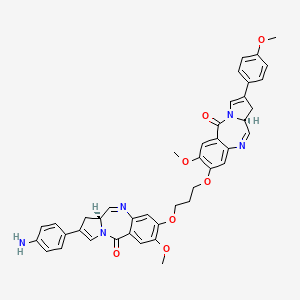

PBD dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PBD dimers are a class of antitumor antibiotics. They selectively combine with the 5’-purine-guanine-purine sequence DNA minor groove, and form a covalent bond with the exocyclic amino group of the guanine base to exert their biological activity . They are being used in next-generation antibody drug conjugates (ADCs) for their high potency and targeted action. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors .

Synthesis Analysis

PBD dimers have been synthesized via intermediate 19 for use in antibody–drug conjugates (ADCs). They lack a cleavable trigger in the linker and consist of a maleimide for cysteine antibody conjugation, a hydrophilic spacer, and either an alkyne, triazole, or piperazine link to the PBD .

Molecular Structure Analysis

PBD dimers bind to specially configured guanidine residues on different positions of the dsDNA helix . After insertion in the minor groove, an aminal bond is formed through the nucleophilic attack of the N2 of a guanine base at the electrophilic C11 position of PBD .

Chemical Reactions Analysis

PBD dimers are DNA crosslinkers or alkylators. Upon ADC internalization and lysosomal processing, PBD-dimer payloads are released in the cytosol, then diffuse through the nuclear membrane and bind in the minor groove of DNA .

Physical And Chemical Properties Analysis

The relatively low clogD for this agent facilitated higher drug-to-antibody ratio (DAR) conjugation without the need for antibody engineering or functionalization of the drug .

Scientific Research Applications

DNA Cross-linking Properties : PBD dimers are synthetic agents that selectively cross-link DNA in the minor groove, particularly targeting guanine bases. The dimer SJG-136, which is undergoing clinical trials, has been shown to form different types of adducts on DNA and demonstrates potential for targeting specific DNA sequences (Rahman, James, & Thurston, 2011).

Antitumor Agents : PBD dimers, including SJG-136, are being developed as antitumor agents. Their ability to form non-distorting, cytotoxic DNA interstrand cross-links makes them promising candidates for cancer therapy (Hartley, 2011).

Enhancement of Potency : Studies have shown that manipulating the lipophilicity of PBD dimers can affect their in vitro and in vivo activity, suggesting ways to potentiate these molecules for better therapeutic outcomes (Cailleau et al., 2019).

Use in Antibody-Drug Conjugates (ADCs) : PBD dimers are being used as warheads in ADCs for cancer therapy. Their ability to create highly cytotoxic DNA cross-links makes them suitable for targeting cancer cells while minimizing harm to healthy cells (Hartley, 2020).

Noncross-Linking PBD Dimers : Research has also been done on noncross-linking PBD dimers, which still exhibit significant DNA binding affinity and cytotoxicity, indicating their potential in cancer treatment (Kamal et al., 2002).

Antibacterial Activity : Certain PBD dimers have been shown to possess bactericidal activity against a range of Gram-positive bacteria, presenting a new avenue for developing antibacterial agents (Rahman et al., 2012).

Mechanism of Action : PBD dimers like SJG-136 have been studied for their mechanism of action, which includes transcription factor inhibition, thereby affecting gene expression critical for cancer cell survival and proliferation (Mantaj, Jackson, Thurston, & Rahman, 2017).

Safety And Hazards

Future Directions

ADC Therapeutics is advancing next-generation antibody drug conjugates (ADCs) with highly potent and targeted pyrrolobenzodiazepine (PBD) dimer technology. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors . Further investigations of low-potency PBD dimers in ADCs that target hematologic and solid tumors are warranted .

properties

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPLUKQNWNZAV-CONSDPRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PBD dimer | |

CAS RN |

1222490-34-7 |

Source

|

| Record name | SGD-1882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGD-1882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)